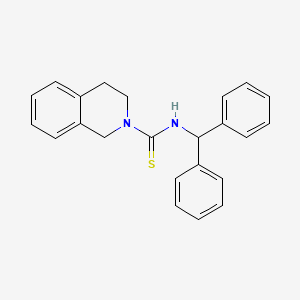![molecular formula C7H6Cl4O B14204844 2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene CAS No. 825613-28-3](/img/structure/B14204844.png)
2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene is a chemical compound with the molecular formula C7H4Cl4O and a molecular weight of 245.921 g/mol . This compound is known for its unique bicyclic structure, which includes a tetra-substituted chlorinated ring and an oxygen atom incorporated into the bicyclic framework. It is often used in research settings due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene typically involves the chlorination of a suitable precursor. One common method involves the reaction of a bicyclic diene with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a low level to prevent over-chlorination .
Industrial Production Methods
While specific industrial production methods for 2,3,4,4-Tetrachloro-8-oxabicyclo[32This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic chlorine gas used in the process .
化学反応の分析
Types of Reactions
2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction Reactions: The chlorine atoms can be reduced to hydrogen atoms under suitable conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various chlorinated derivatives, while oxidation can produce compounds with additional oxygen functionalities .
科学的研究の応用
2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets through its chlorinated and oxygenated functional groups. These interactions can lead to the inhibition of specific enzymes or the modification of molecular pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .
類似化合物との比較
Similar Compounds
2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]octane: Similar in structure but lacks the double bond present in 2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene.
2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-6-ene: Similar structure but with the double bond in a different position.
2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2,6-diene: Contains two double bonds, making it more reactive.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms and the presence of an oxygen atom within the bicyclic structure. This unique configuration imparts distinct chemical properties, making it valuable for various research applications .
特性
CAS番号 |
825613-28-3 |
|---|---|
分子式 |
C7H6Cl4O |
分子量 |
247.9 g/mol |
IUPAC名 |
2,3,4,4-tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C7H6Cl4O/c8-5-3-1-2-4(12-3)7(10,11)6(5)9/h3-4H,1-2H2 |
InChIキー |
FZZXHRTUPQGIIH-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(C(=C(C1O2)Cl)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14204762.png)

![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy-](/img/structure/B14204766.png)
![1-[2-(4-Methoxyphenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14204767.png)
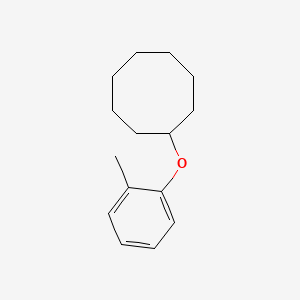
![D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204773.png)

![Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B14204795.png)
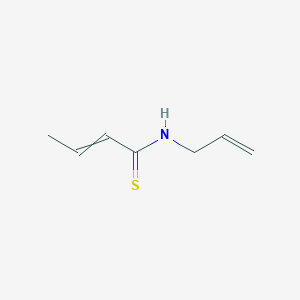
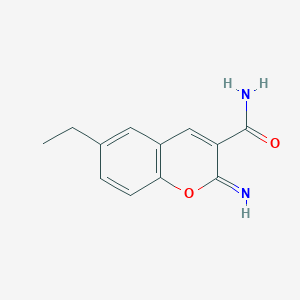
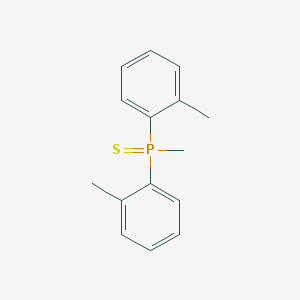
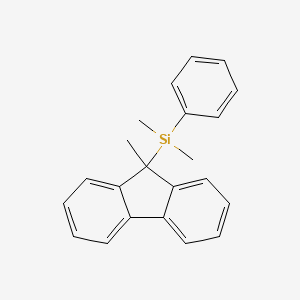
![2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide](/img/structure/B14204824.png)
